Purine 2',3'-dideoxyribonucleosiden
Purine 2',3'-dideoxyribonucleosides are a unique class of nucleoside analogs that possess significant therapeutic potential in the field of antiviral and anticancer drug development. These molecules feature modified ribose sugars at the 2' and 3' positions, specifically lacking the 2'-hydroxyl group typically present in natural deoxyribonucleotides. This structural alteration not only imparts novel pharmacological properties but also influences their interaction with nucleic acids.
These purine 2',3'-dideoxyribonucleosides exhibit promising antiviral activities against various RNA viruses due to their ability to compete with the normal substrates of viral polymerases. Additionally, they show potential as anticancer agents by interfering with DNA replication and transcription processes in cancer cells. The unique structure also allows for targeted delivery mechanisms, enhancing selectivity and minimizing side effects.
Further research is ongoing to explore the precise mechanism of action and optimize these compounds for clinical applications, making them a promising area of focus in contemporary drug discovery efforts.

Structuur | Chemische naam | CAS | MF |
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Didanosine | 69655-05-6 | C10H12N4O3 |
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Adenosine,2',3'-dideoxy-2'-fluoro- | 110143-05-0 | C10H12FN5O2 |
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Adenosine,2',3'-dideoxy-2-iodo- (9CI) | 122970-38-1 | C10H12IN5O2 |
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Adenosine,3'-azido-8-bromo-2',3'-dideoxy- (9CI) | 121353-85-3 | C10H11BrN8O2 |
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9H-Purin-6-amine,9-[2-deoxy-3-O-(methylsulfonyl)-b-D-threo-pentofuranosyl]- | 110143-04-9 | C10H12N8O2 |
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Fmadda | 126502-17-8 | C11H14FN5O2 |
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6-Amino-9-(2',3'-dideoxy-2'-fluoro-b-D-arabinofuranosyl)purine | 110143-10-7 | C10H12FN5O2 |
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Adenosine,2'-bromo-2',3'-dideoxy- (9CI) | 115941-55-4 | C10H12BrN5O2 |
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9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-2-fluoro-9H-purin-6-amine | 137648-20-5 | C10H11F2N5O2 |
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3'-Azido-2',3'-dideoxyguanosine | 66323-46-4 | C10H12N8O3 |
Gerelateerde literatuur
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1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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3. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
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